molecular formula C16H11FN2O3 B12501174 (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate

(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate

Cat. No.: B12501174
M. Wt: 298.27 g/mol
InChI Key: VWBRIBJZHPYBGA-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with a suitable amidoxime derivative. One common method is the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.

    Fluorobenzoate Derivatives: Compounds with a fluorobenzoate moiety but different heterocyclic rings.

Uniqueness

(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate is unique due to the combination of the oxadiazole ring and the fluorobenzoate moiety. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl)methyl 3-fluorobenzoate

InChI

InChI=1S/C16H11FN2O3/c17-13-8-4-7-12(9-13)16(20)21-10-14-18-15(19-22-14)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

VWBRIBJZHPYBGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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